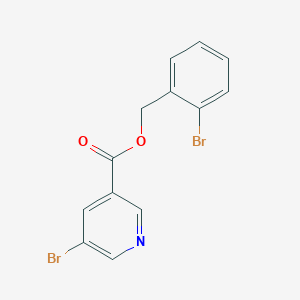

(2-bromophenyl)methyl 5-bromopyridine-3-carboxylate

Descripción

(2-Bromophenyl)methyl 5-bromopyridine-3-carboxylate is a brominated aromatic ester featuring a pyridine core substituted with a bromine atom at position 5 and a carboxylic acid esterified with (2-bromophenyl)methanol. This compound is structurally characterized by two distinct bromine substituents: one on the pyridine ring (position 5) and another on the benzyl moiety (position 2 of the phenyl group).

Propiedades

IUPAC Name |

(2-bromophenyl)methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-11-5-10(6-16-7-11)13(17)18-8-9-3-1-2-4-12(9)15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTAITVOMCYVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC(=CN=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate typically involves the esterification of 5-bromopyridine-3-carboxylic acid with (2-bromophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms on the phenyl and pyridine rings can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with functional groups like amines or thiols.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Aplicaciones Científicas De Investigación

(2-Bromophenyl)methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl and pyridine rings enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. This compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

a. Methyl 5-Bromopyridine-3-Carboxylate (CAS 29681-44-5)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Ester Group : Methyl

- Bromine Position : Pyridine-5

- Applications : A foundational building block in pharmaceutical and materials synthesis due to its reactivity in cross-coupling reactions .

- Key Differences : The methyl ester lacks the (2-bromophenyl) group, resulting in lower molecular weight (216.03 vs. 370.02) and reduced steric hindrance, which may improve solubility in polar solvents.

b. Methyl 5-Bromopyridine-2-Carboxylate (CAS 29682-15-3)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Ester Group : Methyl

- Bromine Position : Pyridine-5

c. Nicergoline (Pharmaceutical Derivative)

- Structure : [(8R,10S)-10-Methoxy-1,6-dimethylergolin-8-yl]methyl 5-bromopyridine-3-carboxylate

- Molecular Formula : C₂₄H₂₆BrN₃O₃

- Molecular Weight : 484.39 g/mol

- Ester Group : Ergoline-derived methyl

- Bromine Position : Pyridine-5

- Applications : Clinically used as a vasodilator and cognitive enhancer. The ergoline moiety confers specific receptor-binding properties absent in simpler esters like the target compound .

Physicochemical and Functional Comparisons

| Property | (2-Bromophenyl)methyl 5-Bromopyridine-3-Carboxylate | Methyl 5-Bromopyridine-3-Carboxylate | Nicergoline |

|---|---|---|---|

| Molecular Weight | 370.02 g/mol | 216.03 g/mol | 484.39 g/mol |

| Bromine Positions | Pyridine-5, Phenyl-2 | Pyridine-5 | Pyridine-5 |

| Ester Group | (2-Bromophenyl)methyl | Methyl | Ergoline-methyl |

| Lipophilicity (LogP) | High (estimated) | Moderate | Very High |

| Applications | Synthetic intermediate, potential bioactivity | Organic synthesis | Pharmaceutical |

- Reactivity : The (2-bromophenyl) group introduces additional sites for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthesizing biaryl systems compared to methyl esters .

- Biological Activity : While Nicergoline’s ergoline group enables neurological activity, the target compound’s brominated aromatic system may exhibit distinct interactions, such as kinase inhibition or antimicrobial effects, though specific data are lacking.

Actividad Biológica

(2-bromophenyl)methyl 5-bromopyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula: C13H10Br2N2O2

- CAS Number: 1033692-93-1

This compound features a brominated phenyl group attached to a pyridine ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The biological activity of (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition: The compound may bind to the active sites of enzymes, preventing substrate access and altering metabolic pathways.

- Receptor Modulation: It can interact with various receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives, including (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens, indicating promising antibacterial activity.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate | 8.0 | Staphylococcus aureus |

| Other derivatives | Varies | Various |

Enzyme Inhibition Studies

In vitro assays demonstrated that the compound inhibits specific enzymes related to metabolic diseases. For instance, it showed competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range.

| Enzyme | IC50 (nM) | Type of Inhibition |

|---|---|---|

| GSK-3β | 15 | Competitive |

| Other targets | Varied | Mixed |

Case Studies

- Study on Antibacterial Activity: A recent investigation assessed the efficacy of (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate against multidrug-resistant bacteria. Results indicated that the compound significantly reduced bacterial growth in vitro.

- Cancer Research Application: Another study explored the compound's effects on cancer cell lines, revealing cytotoxic effects at higher concentrations, which may lead to further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for preparing (2-bromophenyl)methyl 5-bromopyridine-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 5-bromopyridine-3-carboxylic acid and (2-bromophenyl)methanol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product . For higher purity (>98%), recrystallization from ethanol or acetonitrile is recommended, as demonstrated for analogous halogenated pyridine carboxylates .

Q. How can the structural and spectroscopic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen-bonding patterns (e.g., C–H···O/N interactions) should be analyzed using ORTEP-III for visualization .

- NMR : Assign peaks via - and -NMR in deuterated chloroform (CDCl). The deshielded pyridine protons (e.g., H-2 and H-4) and ester carbonyl () are key markers .

- HPLC : Validate purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm), as applied to structurally related bromopyridine derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity () in real time. Pre-screen using molecular docking (AutoDock Vina) to prioritize high-probability targets .

- QSAR Modeling : Calculate descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., bromine substituents) with activity. Contradictory bioactivity data (e.g., varying IC values across assays) may arise from differences in cellular permeability or off-target effects .

Q. How do hydrogen-bonding and crystal packing influence the compound’s stability and reactivity?

- Methodological Answer : Analyze single-crystal XRD data to identify intermolecular interactions. For example, in analogous bromophenyl esters, C–H···N/O bonds form chains or sheets, stabilizing the lattice . Use graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings). Such patterns can predict solubility and degradation pathways under thermal stress .

Q. How can researchers resolve contradictions in activity data between this compound and its derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) and test in parallel assays. For instance, (3,4-dichlorophenyl) analogs show enhanced antimicrobial activity due to increased lipophilicity, whereas bromine may favor halogen bonding in enzyme inhibition .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. Discrepancies in cytotoxicity assays may stem from metabolic activation pathways .

Q. What computational methods are suitable for predicting the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. The bromine atoms may hinder oxidation, prolonging half-life .

- ADMET Prediction : Use tools like SwissADME to estimate blood-brain barrier permeability () and hERG channel inhibition risk. The ester group may confer moderate clearance rates .

Q. How can derivatization strategies enhance the compound’s utility in medicinal chemistry?

- Methodological Answer :

- Suzuki Coupling : Replace the 2-bromophenyl group with aryl/heteroaryl boronic acids to diversify the scaffold. For example, introducing electron-withdrawing groups (e.g., nitro) can improve target selectivity .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation (e.g., sodium salt), enhancing aqueous solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.